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molecular formula C10H10ClF3N2O B2405194 3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea CAS No. 500546-66-7

3-(2-chloroethyl)-1-[3-(trifluoromethyl)phenyl]urea

Cat. No. B2405194
M. Wt: 266.65
InChI Key: GNGFQJFEECSJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09339501B2

Procedure details

Using analogous reagents and reaction conditions as described in Example 1 above, 3-trifluoromethyl-phenylamine (2.0 g, 12.412 mmol) in toluene (20 mL) was reacted with 1-chloro-2-isocyanatoethane (1.96 g, 18.618 mmol to give 3.2 g of pure product (96%)
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:4]=[C:5]([NH2:9])[CH:6]=[CH:7][CH:8]=1.[Cl:12][CH2:13][CH2:14][N:15]=[C:16]=[O:17]>C1(C)C=CC=CC=1>[Cl:12][CH2:13][CH2:14][NH:15][C:16]([NH:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([C:2]([F:10])([F:11])[F:1])[CH:4]=1)=[O:17]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C=1C=C(C=CC1)N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCN=C=O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reagents and reaction conditions

Outcomes

Product
Name
Type
product
Smiles
ClCCNC(=O)NC1=CC(=CC=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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